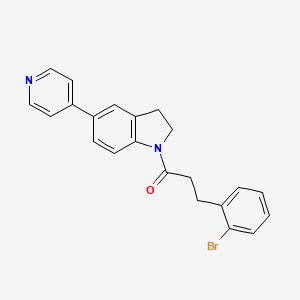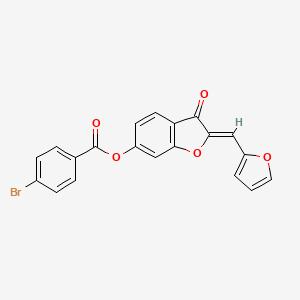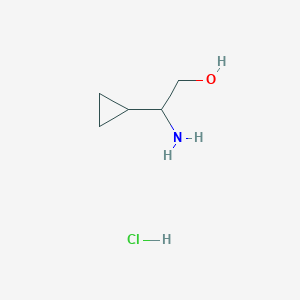
3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, also known as BRD-K67840257, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the indole family and has shown promise in various research applications.
Mechanism of Action
The exact mechanism of action of 3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is not fully understood. However, it has been suggested that the compound may work by inhibiting certain signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one has anti-inflammatory effects and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one in lab experiments is its potential to inhibit inflammation and cell proliferation, which makes it useful in studying various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret results.
Future Directions
There are several future directions for research involving 3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one. One direction is to continue studying its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in the treatment of cardiovascular diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one involves the reaction of 2-bromobenzaldehyde with indoline and pyridine-4-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography.
Scientific Research Applications
3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies related to cancer research, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
3-(2-bromophenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O/c23-20-4-2-1-3-17(20)6-8-22(26)25-14-11-19-15-18(5-7-21(19)25)16-9-12-24-13-10-16/h1-5,7,9-10,12-13,15H,6,8,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKBAJBVJOXNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2883190.png)


![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)

![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid](/img/structure/B2883196.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)
![1,7-dimethyl-3-phenethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883198.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2883202.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2883203.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)
![Ethyl 2-[2-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2883213.png)